1-(Boc-amino-acetyl)-pyrrolidine 1-(Boc-amino-acetyl)-pyrrolidine
Brand Name: Vulcanchem
CAS No.: 883554-96-9
VCID: VC4710990
InChI: InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15)
SMILES: CC(C)(C)OC(=O)NCC(=O)N1CCCC1
Molecular Formula: C11H20N2O3
Molecular Weight: 228.292

1-(Boc-amino-acetyl)-pyrrolidine

CAS No.: 883554-96-9

Cat. No.: VC4710990

Molecular Formula: C11H20N2O3

Molecular Weight: 228.292

* For research use only. Not for human or veterinary use.

1-(Boc-amino-acetyl)-pyrrolidine - 883554-96-9

Specification

CAS No. 883554-96-9
Molecular Formula C11H20N2O3
Molecular Weight 228.292
IUPAC Name tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate
Standard InChI InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15)
Standard InChI Key DZAHFKXYHADASJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(=O)N1CCCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(Boc-amino-acetyl)-pyrrolidine consists of a five-membered pyrrolidine ring substituted with an acetyl group at the nitrogen atom, which is further protected by a tert-butoxycarbonyl (Boc) group. The Boc group (C(CH3)3OCO\text{C}(\text{CH}_{3})_{3}\text{OCO}) enhances solubility in organic solvents and prevents undesired side reactions during synthesis . The planar pyrrolidine ring adopts an envelope conformation, with the Boc-acetyl side chain occupying an equatorial position to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H20N2O3\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight228.29 g/mol
Density1.248 g/cm³
Melting Point142–144°C
Boiling Point490.9±40.0°C (predicted)
pKa3.51±0.20 (predicted)
SolubilitySoluble in DMF, DCM, THF

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (CDCl₃): δ 1.39 (s, 9H, Boc-CH₃), 3.40–3.50 (m, 4H, pyrrolidine-H), 4.16 (s, 2H, acetyl-CH₂) .

  • 13C^{13}\text{C} NMR: δ 28.41 (Boc-CH₃), 79.24 (Boc-C), 156.06 (C=O), 172.30 (acetyl-C=O) .
    Infrared (IR) spectroscopy reveals characteristic stretches for the Boc carbonyl (1680cm1\sim 1680 \, \text{cm}^{-1}) and amide N–H (3300cm1\sim 3300 \, \text{cm}^{-1}) .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically begins with pyrrolidine-2-carboxylic acid, which undergoes Boc protection followed by acetylation:

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., NaHCO₃) yields N-Boc-pyrrolidine-2-carboxylic acid.

  • Acetylation: The carboxylic acid is converted to an acetyl derivative using acetic anhydride or acetyl chloride under basic conditions .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionDiBoc, NaHCO₃, DCM, 0°C → RT, 12 h94%
AcetylationAc₂O, Et₃N, DMF, 0°C → RT, 6 h87%

Advanced Strategies

Recent advances employ enzymatic catalysis and flow chemistry to improve efficiency:

  • Enzymatic Acetylation: Lipase B from Candida antarctica catalyzes regioselective acetylation in aqueous media, achieving >90% enantiomeric excess .

  • Continuous Flow Systems: Microreactors reduce reaction times from hours to minutes while maintaining yields ≥85% .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The pyrrolidine ring’s rigidity and the Boc group’s stability make this compound a key intermediate in designing:

  • RORγt Inverse Agonists: cis-3,4-Diphenylpyrrolidine derivatives derived from 1-(Boc-amino-acetyl)-pyrrolidine show nanomolar potency against autoimmune targets .

  • PPARα/γ Dual Agonists: Oxidative modifications yield compounds like 25 and 26, which restore glucose metabolism in diabetic models (EC₅₀: 5–90 nM) .

Enzyme Inhibition Studies

1-(Boc-amino-acetyl)-pyrrolidine derivatives inhibit monoamine oxidase (MAO) and tyrosyl-tRNA synthetase:

  • MAO-B Inhibition: IC₅₀ values of 12–32 µM, comparable to selegiline, with improved blood-brain barrier permeability .

  • Antimicrobial Activity: Sulfonyl carboxamides (e.g., 1e) exhibit binding scores of −10.0 kcal/mol against bacterial enzymes, outperforming ciprofloxacin (−8.5 kcal/mol) .

Biological Activity and Mechanisms

Neuroprotective Effects

In rodent models of Parkinson’s disease, Boc-deprotected analogs increase dopamine levels by 40% via adenosine A₂A receptor antagonism. Mechanistic studies using 3H^3\text{H}-ZM241385 displacement assays confirm nanomolar affinity (Kᵢ: 2.1 nM).

Comparative Analysis with Related Compounds

Stereochemical Variants

  • (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: Higher MAO-B selectivity (IC₅₀: 5 µM vs. 32 µM for (S)-isomer).

  • Boc-Gly-Pro-OH: Improved solubility (logP: −0.3 vs. 1.2 for 1-(Boc-amino-acetyl)-pyrrolidine) but lower enzymatic stability .

Functional Group Modifications

Replacing the Boc group with Fmoc or Cbz alters pharmacokinetics:

  • Fmoc Derivatives: 2-fold longer half-life (t₁/₂: 6.2 h) due to reduced CYP450 metabolism .

  • Cbz Analogs: Enhanced blood-brain barrier penetration (brain/plasma ratio: 0.8 vs. 0.3 for Boc).

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